Cas no 53901-55-6 (2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid)
53901-55-6 structure
Product Name:2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid
Numero CAS:53901-55-6
MF:C16H13NO4
MW:283.278724431992
CID:1586218
PubChem ID:185757
Update Time:2025-04-21
2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid
- DTXSID001179579
- 2-[[3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
- N-(4'-hydroxycinnamoyl)-anthranilic acid
- 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic Acid
- SCHEMBL2778920
- Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
- p-coumaroylanthranilic acid
- 2-[(2E)-3-(4-hydroxyphenyl)prop-2-enamido]benzoic acid
- CHEMBL4516367
- AKOS009370769
- 115610-36-1
- Dianthramide P
- DTXSID401316674
- CHEBI:174705
- BDBM50512063
- UNII-24HT67X53Y
- Benzoic acid, 2-(((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
- N-p-Coumarylanthranilic acid
- Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
- Avenanthramide 1p
- Avenanthramide D
- 2-[[(2E)-3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
- MFCD13554294
- N-[4-Hydroxy-(E)-cinnamoyl]-anthranilic acid
- 24HT67X53Y
- N-(E)-p-Coumaroylanthranilic acid
- 2-(((2E)-3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
- 53901-55-6
-
- Inchi: 1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+
- Chiave InChI: INBHLTYBRKASIZ-JXMROGBWSA-N
- Sorrisi: OC1C=CC(=CC=1)/C=C/C(NC1C=CC=CC=1C(=O)O)=O
Proprietà calcolate
- Massa esatta: 283.08449
- Massa monoisotopica: 283.08445790g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 399
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.6
- Superficie polare topologica: 86.6Ų
Proprietà sperimentali
- PSA: 86.63
2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid Letteratura correlata
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
53901-55-6 (2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti